cis-3-Benzyloxymethylcyclobutanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197167-53-6 | |
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cis 3 Benzyloxymethylcyclobutanol
Established Synthetic Routes and Their Mechanistic Underpinnings
The most well-documented approach to cis-3-Benzyloxymethylcyclobutanol involves a multi-step sequence starting from readily available precursors. This established route hinges on the initial construction of a cyclobutanone (B123998) ring system, followed by a stereoselective reduction to yield the target alcohol.
Preparation from 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone via Multi-step Transformations
The synthesis of this compound typically commences with the preparation of the key intermediate, 3-(benzyloxymethyl)cyclobutanone. A common precursor for this is 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. The transformation of this dichlorinated intermediate into the desired cyclobutanone is a critical step that involves the reductive removal of the two chlorine atoms. This is often accomplished using a dissolving metal reduction, such as treatment with zinc dust in a suitable solvent system.
Role of Dichloroketene Cycloaddition to Allyl Benzyl (B1604629) Ether in Precursor Synthesis
The synthesis of the aforementioned precursor, 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone, relies on a [2+2] cycloaddition reaction. Specifically, dichloroketene, which can be generated in situ from trichloroacetyl chloride and a suitable base, reacts with allyl benzyl ether. This cycloaddition is a powerful method for the construction of four-membered rings and directly installs the necessary carbon skeleton and the benzyloxymethyl side chain onto the cyclobutanone framework.
Reduction Strategies for Cyclobutanone Intermediates to Cyclobutanols
Once the 3-(benzyloxymethyl)cyclobutanone intermediate is obtained, the subsequent step is the reduction of the ketone functionality to a hydroxyl group. A variety of reducing agents can be employed for this transformation. Common choices include metal hydride reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and more sterically hindered reagents like L-selectride® and N-selectride®. The choice of reducing agent can influence the stereochemical outcome of the reaction.
A study on the reduction of 3-substituted cyclobutanones, including 3-benzyloxycyclobutanone, demonstrated that the reaction is highly selective for the formation of the cis-alcohol, with yields often exceeding 90%, regardless of the steric bulk of the hydride reagent. vub.ac.benih.gov This inherent stereoselectivity is a key feature of this synthetic route.
Stereoselective Control in the Formation of the cis-Diastereomer
The pronounced preference for the formation of the cis-diastereomer during the reduction of 3-(benzyloxymethyl)cyclobutanone is a result of the inherent conformational preferences of the cyclobutane (B1203170) ring and the steric and electronic effects of the substituent. vub.ac.benih.gov The cyclobutane ring is not planar and exists in a puckered conformation. The incoming hydride reagent preferentially attacks the carbonyl group from the face opposite to the bulky benzyloxymethyl substituent (an anti-attack) to minimize steric hindrance. This mode of attack leads directly to the cis-product where the newly formed hydroxyl group and the benzyloxymethyl group are on the same side of the ring. vub.ac.be
Computational studies have further elucidated that this high cis-selectivity is also driven by the minimization of torsional strain and repulsive electrostatic interactions in the transition state of the anti-facial attack compared to the syn-facial attack. nih.gov The stereochemical outcome can be further enhanced by conducting the reduction at lower temperatures and in less polar solvents. vub.ac.benih.gov
Table 1: Experimentally Observed Diastereomeric Ratios for the Reduction of 3-Benzyloxycyclobutanone vub.ac.be
| Reducing Agent | Temperature (°C) | Solvent | cis:trans Ratio |
| LiAlH₄ | 25 | THF | >99:1 |
| LiAlH₄ | 0 | THF | >99:1 |
| LiAlH₄ | -78 | THF | >99:1 |
| L-Selectride® | -78 | THF | 98:2 |
| N-Selectride® | -78 | THF | 97:3 |
This table is based on data from a study on the stereoselective reduction of 3-substituted cyclobutanones. vub.ac.be
Novel and Emerging Synthetic Approaches
While the established routes are effective, the field of organic synthesis is constantly evolving, with new methods being developed to construct complex molecular architectures with greater efficiency and control.
Exploration of Alternative Starting Materials and Reagents
Recent advances in synthetic methodology offer potential alternative pathways to this compound and other substituted cyclobutanes. These emerging strategies often focus on different bond-forming disconnections and the use of novel catalytic systems.
One promising area is the use of [2+2] cycloaddition reactions involving allenoates and alkenes . These reactions can provide rapid access to 1,3-disubstituted cyclobutanes. doaj.org The development of catalytic and enantioselective versions of these reactions could potentially be adapted for the synthesis of chiral cyclobutanol (B46151) precursors.
Another innovative approach involves the ring-opening of highly strained systems like bicyclo[1.1.0]butanes (BCBs) . The strain-release-driven functionalization of BCBs offers a powerful tool for the diastereoselective synthesis of multi-substituted cyclobutanes. rsc.orgresearchgate.net By carefully choosing the reagents and catalysts, it may be possible to introduce the required benzyloxymethyl and hydroxyl functionalities with the desired cis stereochemistry.
Furthermore, the development of catalytic asymmetric cross-coupling reactions is enabling the synthesis of chiral cyclobutanes with high enantiopurity. researchgate.net These methods could potentially be applied to the synthesis of precursors to this compound.
Finally, ring-opening asymmetric synthesis using cyclopropanols and cyclobutanols as starting materials is a growing field. doaj.orgresearchgate.net These methods take advantage of the inherent ring strain to drive transformations that can lead to a variety of functionalized acyclic and cyclic products with high stereocontrol. While not a direct synthesis of the target molecule, these strategies could be employed in retrosynthetic approaches to construct key intermediates.
These novel approaches, while not yet established for the specific synthesis of this compound, represent the forefront of cyclobutane synthesis and offer exciting possibilities for future, more efficient, and versatile routes to this and other valuable cyclobutane derivatives.
Reactivity and Transformational Chemistry of Cis 3 Benzyloxymethylcyclobutanol
Reactions Involving the Hydroxyl Group
The hydroxyl group of cis-3-Benzyloxymethylcyclobutanol is a versatile functional group that readily participates in a range of chemical reactions. Its nucleophilic character allows for the formation of new bonds with various electrophiles, leading to the synthesis of a diverse array of derivatives. The reactivity of this hydroxyl group is central to the utility of this compound as a synthetic intermediate.
Etherification Reactions (e.g., Methyl Ether Formation)
Etherification of the hydroxyl group in this compound is a common strategy to modify its polarity and reactivity. The formation of a methyl ether, for instance, replaces the active proton of the hydroxyl group, rendering the molecule less prone to certain reactions and altering its solubility characteristics.
The Williamson ether synthesis is a classic and effective method for the formation of ethers from alcohols. In the case of this compound, this transformation can be achieved by first treating the alcohol with a strong base to generate the corresponding alkoxide, followed by reaction with an alkylating agent.
A standard procedure involves the use of sodium hydride (NaH) as the base to deprotonate the hydroxyl group. iwu.edursc.org This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting sodium alkoxide is a potent nucleophile that readily reacts with an electrophile like iodomethane (B122720) (CH₃I) to furnish the methyl ether derivative, cis-1-(benzyloxymethyl)-3-methoxycyclobutane. iwu.edu The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
Table 1: Reagents and Conditions for Methyl Ether Formation
| Reagent | Role | Typical Solvent(s) |
| Sodium Hydride (NaH) | Strong Base | THF, DMF |
| Iodomethane (CH₃I) | Alkylating Agent | THF, DMF |
The alkylation of this compound via the Williamson ether synthesis proceeds through a two-step mechanism. The first step is an acid-base reaction where the hydride ion from sodium hydride abstracts the acidic proton from the hydroxyl group, forming a sodium alkoxide and hydrogen gas. iwu.edu
The second step is a bimolecular nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic alkoxide anion attacks the electrophilic carbon atom of iodomethane. iwu.edu This concerted step involves the simultaneous formation of a new carbon-oxygen bond and the cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The result is the formation of the desired methyl ether. The Sₙ2 mechanism is favored for primary alkyl halides like iodomethane, leading to efficient ether formation. iwu.edu
Silylation Reactions (e.g., tert-Butyldimethylsilyl Protection)
Silylation is a widely employed technique in organic synthesis to protect hydroxyl groups. The introduction of a bulky silyl (B83357) group, such as the tert-butyldimethylsilyl (TBDMS) group, masks the reactivity of the alcohol, allowing other chemical transformations to be carried out on different parts of the molecule without interference from the hydroxyl function. organic-chemistry.org
The protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl ether can be effectively accomplished using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base. organic-chemistry.org Imidazole (B134444) is a commonly used base for this purpose. harvard.edu The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF).
The role of imidazole is twofold: it acts as a base to neutralize the hydrochloric acid generated during the reaction, and it also serves as a nucleophilic catalyst. harvard.edu The reaction of imidazole with TBDMSCl forms a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, which then readily reacts with the alcohol.
Table 2: Reagents and Conditions for TBDMS Protection
| Reagent | Role | Typical Solvent |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Silylating Agent | DMF |
| Imidazole | Base and Catalyst | DMF |
A very common and effective method for cleaving TBDMS ethers is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orggelest.com The high affinity of silicon for fluorine drives this reaction. The deprotection is typically carried out in a solvent like tetrahydrofuran (THF).
Other reagents that can be used for the deprotection of TBDMS ethers include acids, such as aqueous acetic acid, or other fluoride-containing reagents like hydrofluoric acid (HF) in pyridine (B92270). organic-chemistry.org Additionally, methods using Lewis acids or other specialized reagents have been developed for chemoselective deprotection in complex molecules. iwu.edu
Esterification Reactions
The primary alcohol of this compound can readily undergo esterification to form the corresponding esters. This classic transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride.
One of the most common methods for esterification is the Fischer-Speier esterification, which involves heating the alcohol and a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. youtube.com The reaction is an equilibrium process, and to drive it towards the ester product, water is usually removed as it is formed, often by azeotropic distillation. youtube.com
For example, the reaction of this compound with a generic carboxylic acid (R-COOH) would yield the corresponding ester, as shown in the reaction scheme below.
Reaction Scheme: this compound + R-COOH ⇌ cis-3-Benzyloxymethylcyclobutyl ester + H₂O
Alternatively, for more sensitive substrates or to achieve higher yields, the use of more reactive acylating agents is preferred. Acyl chlorides or anhydrides react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534), to neutralize the HCl or carboxylic acid byproduct.
The table below summarizes common esterification methods applicable to primary alcohols like this compound.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat, removal of water | Inexpensive reagents | Reversible, can require harsh conditions |
| Acyl Chloride Method | Acyl Chloride, Base (e.g., Pyridine) | Room temperature or gentle heating | High reactivity, generally high yield | Acyl chlorides can be moisture-sensitive |
| Anhydride Method | Carboxylic Anhydride, Base or Catalyst | Varies, often with gentle heating | Good reactivity, avoids HCl byproduct | Anhydrides may be less available than acyl chlorides |
Oxidation Pathways
The primary alcohol group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Mild Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder, more selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions like the Swern oxidation are commonly employed. masterorganicchemistry.com These methods avoid the over-oxidation to the carboxylic acid that can occur with stronger oxidants. masterorganicchemistry.com
Strong Oxidation to Carboxylic Acids: For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which can be generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). masterorganicchemistry.com These powerful oxidants will typically convert the primary alcohol directly to the carboxylic acid. libretexts.orgmasterorganicchemistry.com
The choice of oxidant is crucial and depends on the desired product and the presence of other functional groups in the molecule. The benzyl (B1604629) ether in this compound is generally stable to many of these oxidizing conditions.
| Desired Product | Oxidizing Agent | Common Name/System |
| Aldehyde | Pyridinium Chlorochromate | PCC Oxidation |
| Aldehyde | Dess-Martin Periodinane | DMP Oxidation |
| Aldehyde | (COCl)₂, DMSO, Et₃N | Swern Oxidation |
| Carboxylic Acid | CrO₃, H₂SO₄, Acetone | Jones Oxidation |
| Carboxylic Acid | Potassium Permanganate | KMnO₄ Oxidation |
Reactions Involving the Benzyloxymethyl Group
The benzyloxymethyl group serves as a protecting group for the primary alcohol on the side chain. Its removal is a key transformation, revealing a diol that can be further functionalized.
Hydrogenolysis for Benzyl Ether Deprotection
The most common method for cleaving a benzyl ether is through catalytic hydrogenolysis. masterorganicchemistry.comlibretexts.org This reaction involves the use of hydrogen gas (H₂) and a metal catalyst to cleave the carbon-oxygen bond of the ether, liberating the alcohol and generating toluene (B28343) as a byproduct. libretexts.org
A variety of catalytic systems can be employed for benzyl ether hydrogenolysis, with Palladium on carbon (Pd/C) being one of the most efficient and widely used. researchgate.netacs.org Other catalysts, such as Raney Nickel (Raney-Ni), can also be effective, sometimes offering different chemoselectivity. researchgate.net
The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, depending on the substrate and catalyst.
| Catalyst | Typical Conditions | Notes |
| Palladium on Carbon (Pd/C) | H₂, Ethanol, Room Temp, 1 atm | Highly efficient and common for benzyl ether cleavage. researchgate.net |
| Raney Nickel (Raney-Ni) | H₂, Ethanol, may require higher temp/pressure | A less expensive alternative to palladium catalysts. researchgate.net |
| Platinum on Carbon (Pt/C) | H₂, various solvents | Can also be effective, but may sometimes lead to ring hydrogenation. |
The choice of catalyst and conditions can be critical, especially when other reducible functional groups are present in the molecule, to ensure selective debenzylation. acs.org
Following the hydrogenolysis of this compound, the resulting product is cis-3-(hydroxymethyl)cyclobutanol, a diol. This diol possesses two primary hydroxyl groups. Selective protection of one of these hydroxyl groups is a common synthetic strategy.
The formation of (cis-3-(tert-butyldimethylsilyloxy)cyclobutyl)methanol involves the selective silylation of one of the primary alcohols of the diol with a tert-butyldimethylsilyl (TBDMS or TBS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in a solvent such as dichloromethane (B109758) or dimethylformamide.
Due to the symmetry of cis-3-(hydroxymethyl)cyclobutanol, monosilylation will yield a single product. However, controlling the reaction to prevent the formation of the disilylated byproduct can be achieved by carefully controlling the stoichiometry of the silylating agent.
Cleavage of the Ether Linkage
While catalytic hydrogenolysis is the most prevalent method for benzyl ether cleavage, other chemical methods can also be employed. These are often used when the substrate contains functional groups that are sensitive to hydrogenation conditions, such as alkenes or alkynes.
Alternative methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that can withstand harsh acidic conditions. masterorganicchemistry.com Additionally, certain Lewis acids in combination with nucleophiles can effect the cleavage of benzyl ethers.
Reactions Involving the Cyclobutane (B1203170) Ring System
General methodologies for the manipulation of cyclobutane rings provide a conceptual framework, but their direct applicability and the specific outcomes for this compound remain speculative without direct experimental evidence.
Ring-opening reactions of cyclobutanols are known to be promoted by various reagents, including acids, bases, and transition metal catalysts. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed. For this compound, the presence of the hydroxyl and benzyloxymethyl groups would be expected to direct certain ring-opening pathways. For instance, Lewis acid catalysis could potentially lead to the formation of substituted tetrahydrofurans or other ring-expanded products. However, without specific studies on this substrate, it is not possible to provide a detailed analysis of the reaction conditions, catalysts, or the factors that would control the selectivity of such transformations.
Table 1: Hypothetical Ring-Opening Reactions of this compound
| Reagent/Catalyst | Potential Product(s) | Selectivity Control Factors (Hypothesized) |
|---|---|---|
| Strong Acid (e.g., H₂SO₄) | Substituted cyclopentenes, dienes | Carbocation stability, steric effects of the benzyloxymethyl group |
| Lewis Acid (e.g., BF₃·OEt₂) | Tetrahydrofuran derivatives | Intramolecular coordination with hydroxyl and ether oxygen |
| Transition Metal (e.g., Pd, Rh) | Linear ketones, aldehydes | Nature of the metal and ligands, reaction temperature |
Note: This table is illustrative and based on general principles of cyclobutanol (B46151) reactivity. No specific experimental data for this compound was found.
The functionalization of the cyclobutane ring in this compound while preserving the four-membered ring presents a synthetic challenge. Techniques such as C-H activation or the conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution could be envisioned. Palladium-catalyzed C-H functionalization, for example, is a powerful tool for modifying C(sp³)-H bonds. In the context of the target molecule, this could potentially allow for the introduction of new substituents on the cyclobutane core. The stereochemical outcome of such reactions would be of critical importance.
Table 2: Potential Functionalization Reactions of the this compound Core
| Reaction Type | Reagents | Potential Product | Key Challenges |
|---|---|---|---|
| C-H Arylation | Pd catalyst, Aryl halide | Aryl-substituted cyclobutanol | Regioselectivity, steric hindrance |
| Oxidation of Alcohol | PCC, Swern Oxidation | 3-Benzyloxymethylcyclobutanone | Over-oxidation, ring strain effects |
| Nucleophilic Substitution | 1. TsCl, py; 2. Nu⁻ | Substituted cyclobutane | Competing elimination reactions |
Note: This table represents potential synthetic pathways. The feasibility and specific outcomes for this compound have not been reported in the reviewed literature.
Advanced Stereochemical Investigations of Cis 3 Benzyloxymethylcyclobutanol
Chiroptical Properties and Enantiomeric Purity Determination
The stereochemical characteristics of cis-3-Benzyloxymethylcyclobutanol are defined by its interaction with plane-polarized light, a phenomenon captured through chiroptical techniques like optical rotation and circular dichroism (CD). pace.edu These methods are fundamental in assigning the absolute configuration of enantiomers and quantifying their purity. wikipedia.org
Optical rotation, the measurement of the angle to which a chiral compound rotates plane-polarized light, serves as a primary indicator of enantiomeric excess. For this compound, a non-racemic mixture will exhibit a net optical rotation, with the magnitude and sign of the rotation being proportional to the concentration of the major enantiomer.
Circular dichroism provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light. pace.edu This technique can be particularly insightful for determining the enantiomeric purity of this compound, often in conjunction with chiral derivatizing agents. These agents, such as Mosher's acid, react with the alcohol to form diastereomeric esters, which can then be distinguished by spectroscopic methods like NMR, allowing for precise quantification of each enantiomer. wikipedia.org
The enantiomeric purity of this compound is a critical parameter, and its determination often involves chromatographic techniques. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating the enantiomers, allowing for their individual quantification.
| Technique | Application | Finding |
| Optical Rotation | Determination of enantiomeric excess | The net rotation of plane-polarized light indicates the relative abundance of each enantiomer. |
| Circular Dichroism (CD) | Assignment of absolute configuration | Provides detailed information on the differential absorption of polarized light by each enantiomer. |
| Chiral Derivatizing Agents | Quantification of enantiomers | Forms diastereomers with distinct spectroscopic properties, enabling precise measurement of enantiomeric purity. |
| Chiral HPLC | Separation of enantiomers | Allows for the physical separation and individual quantification of the enantiomers. |
Dynamic Stereochemistry and Conformational Analysis
The study of dynamic stereochemistry in cyclic molecules like this compound focuses on the conformational changes and their influence on reactivity. inflibnet.ac.in The puckered nature of the cyclobutane (B1203170) ring is a key factor in its conformational landscape. This puckering arises from the balance between angle strain and torsional strain.
In this compound, the substituents on the cyclobutane ring influence its preferred conformation. The bulky benzyloxymethyl group and the hydroxyl group will adopt positions that minimize steric interactions. The cis relationship between these two groups imposes significant conformational constraints.
Conformational analysis of cyclobutane derivatives often involves spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. liverpool.ac.uk The coupling constants between protons on the ring provide valuable information about their dihedral angles and, consequently, the ring's conformation. Computational modeling is also a powerful tool for exploring the potential energy surface of the molecule and identifying its most stable conformations.
Computational Chemistry Approaches to Stereoisomerism
Density Functional Theory (DFT) Studies for Energetic and Structural Insights
Density Functional Theory (DFT) has become an indispensable tool for investigating the stereochemistry of organic molecules, including cyclobutane derivatives. nih.govacs.org DFT calculations can provide accurate predictions of molecular geometries, relative energies of different stereoisomers, and the transition states connecting them. acs.org
For this compound, DFT studies can be employed to:
Determine the most stable conformation of the cyclobutane ring.
Calculate the energy difference between the cis and trans isomers.
Investigate the rotational barriers around the C-C and C-O bonds of the substituents.
Predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
These computational insights are crucial for understanding the factors that govern the stereochemical outcome of reactions involving this compound.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides static pictures of molecular structures, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time. nih.govmdpi.com MD simulations can be used to explore the complete conformational landscape of this compound, revealing the different puckered conformations of the cyclobutane ring and the various orientations of the substituents. researchgate.net
By simulating the molecule's motion at different temperatures, researchers can identify the most populated conformational states and the pathways for interconversion between them. This information is critical for understanding how the molecule's flexibility influences its properties and reactivity.
Prediction of Spectroscopic Data (e.g., NMR, Mass Spectrometry) for Stereoisomer Differentiation
Computational chemistry plays a vital role in predicting spectroscopic data that can aid in the differentiation of stereoisomers. nih.govacs.org
NMR Spectroscopy: Quantum mechanical calculations, often coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and coupling constants for different stereoisomers of this compound. liverpool.ac.uknih.govacs.org By comparing the predicted spectra with experimental data, it is possible to confidently assign the correct stereostructure. reddit.com
Mass Spectrometry: While mass spectrometry primarily provides information about molecular weight, certain techniques can be used to differentiate stereoisomers. nih.govclemson.edu For instance, ion mobility-mass spectrometry separates ions based on their size and shape, which can differ between stereoisomers. clemson.edu Additionally, fragmentation patterns in tandem mass spectrometry (MS/MS) can sometimes be stereoisomer-dependent. Computational modeling can help predict these differences in fragmentation. nih.gov
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Energetic and structural analysis | Stable conformations, energy differences between isomers, rotational barriers. nih.govacs.org |
| Molecular Dynamics (MD) | Conformational landscape exploration | Dynamic behavior, populated conformational states, interconversion pathways. nih.govmdpi.com |
| NMR Prediction | Stereoisomer differentiation | Accurate prediction of chemical shifts and coupling constants for comparison with experimental data. nih.govacs.org |
| Mass Spectrometry Prediction | Stereoisomer differentiation | Prediction of differences in ion mobility and fragmentation patterns. nih.govclemson.edu |
Applications of Cis 3 Benzyloxymethylcyclobutanol in the Synthesis of Complex Molecules and Advanced Materials
As a Key Intermediate in Medicinal Chemistry
In the realm of pharmaceutical development, cis-3-Benzyloxymethylcyclobutanol is a versatile scaffold for the synthesis of novel therapeutic agents. google.com Its distinct three-dimensional structure allows chemists to explore new chemical space, leading to the development of drugs with potentially enhanced efficacy, selectivity, and improved pharmacokinetic profiles. google.com
This compound and its derivatives are key intermediates in the synthesis of novel ligands for cannabinoid receptors (CB1 and CB2). google.comgoogle.com These receptors are involved in a variety of physiological processes, and ligands that target them are of significant interest for treating conditions such as pain, inflammation, and immune system disorders. google.com The cyclobutane (B1203170) moiety serves as a rigid core that helps to orient the pharmacophoric groups in a precise manner for optimal interaction with the receptor binding sites.
A key step in the elaboration of the this compound scaffold is the conversion of its hydroxyl group into a methyl ether. This derivatization is achieved through a standard Williamson ether synthesis. In a typical procedure, the alcohol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding alkoxide. Subsequent reaction with an electrophilic methyl source, such as iodomethane (B122720), yields the target methyl ether, cis-3-(benzyloxymethyl)-1-methoxycyclobutane. google.comgoogle.com This modification alters the polarity and hydrogen bonding capacity of the molecule, which can be crucial for modulating its binding affinity and selectivity for cannabinoid receptors. google.comgoogle.com
Table 1: Synthesis of cis-3-(benzyloxymethyl)-1-methoxycyclobutane
| Step | Reagents | Product | Purpose | Reference |
| 1 | This compound, Sodium Hydride (NaH), Tetrahydrofuran (THF) | Sodium cis-3-(benzyloxymethyl)cyclobutoxide | Deprotonation of the alcohol to form a nucleophilic alkoxide. | google.comgoogle.com |
| 2 | Sodium cis-3-(benzyloxymethyl)cyclobutoxide, Iodomethane | cis-3-(benzyloxymethyl)-1-methoxycyclobutane | Introduction of the methyl group to form the ether. | google.comgoogle.com |
The carbocyclic framework of this compound makes it an excellent precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but have the furanose oxygen atom of the sugar moiety replaced by a methylene (B1212753) group. This modification imparts greater metabolic stability, particularly against enzymatic cleavage, which is a desirable trait for antiviral and anticancer agents.
A reported synthesis of carbocyclic analogues of adenine (B156593) and guanine (B1146940) utilizes a derivative of this compound. The synthesis begins with the conversion of 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone into trans-3-(benzyloxymethyl)cyclobutanol. This trans-isomer is then coupled with purine (B94841) bases, such as 6-(4-chlorophenylsulfanyl)-9H-purine, using Mitsunobu conditions. Subsequent chemical transformations, including deprotection and functional group manipulations, lead to the final target molecules: 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine. These compounds are investigated for their potential biological activities, drawing inspiration from other biologically active carbocyclic nucleosides.
Table 2: Key Steps in the Synthesis of Nucleoside Analogues
| Starting Material Derivative | Key Reaction | Purine Base | Final Product | Potential Application |
| trans-3-(Benzyloxymethyl)cyclobutanol | Mitsunobu Coupling | 6-(4-chlorophenylsulfanyl)-9H-purine | 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine | Antiviral, Anti-HIV |
| trans-3-(Benzyloxymethyl)cyclobutanol | Mitsunobu Coupling | 6-(4-chlorophenylsulfanyl)-2-(phenylacetamido)-9H-purine | 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine | Antiviral, Anti-herpes |
The application of this compound extends to the synthesis of potential anti-cancer agents. The cannabinoid ligands derived from this intermediate are noted for their potential use in treating cancers of the immune system. google.com The rationale stems from the high expression of CB2 receptors in immune cells. google.com Modulating the activity of these receptors with specific ligands can influence cell signaling pathways related to cell growth, proliferation, and apoptosis, offering a targeted approach for certain hematological malignancies.
The development of modulators for immune system disorders is a significant area of research where this compound serves as a valuable intermediate. The cannabinoid CB2 receptor is predominantly expressed on immune cells, and its activation is known to have immunomodulatory and anti-inflammatory effects. google.com Consequently, selective CB2 receptor agonists are sought after as therapeutic agents for a range of inflammatory and autoimmune diseases. google.com Patents for cannabinoid receptor ligands synthesized from this compound explicitly state their intended use for treating immune disorders, highlighting the importance of this building block in creating new pharmacotherapies for these conditions. google.com
Synthesis of Cannabinoid Receptor Ligands
Role in Natural Product Synthesis
The rigid and stereochemically defined cyclobutane core of this compound makes it an attractive starting material or intermediate in the total synthesis of certain natural products. While its application in this area is not widespread, its utility has been demonstrated in the synthesis of carbocyclic nucleoside analogues, which are compounds of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. chemimpex.comnih.gov
Carbocyclic nucleosides are mimics of natural nucleosides where the furanose sugar ring is replaced by a carbocyclic ring, such as cyclobutane or cyclopentane. This modification can impart greater metabolic stability to the molecule. The synthesis of certain carbocyclic nucleoside analogues can utilize cyclobutane derivatives. nih.gov For instance, a related compound, 3-hydroxymethyl-cyclobutanone, has been used in the synthesis of cyclobutane nucleoside analogues. nih.gov The cis-stereochemistry of the substituents in this compound provides a predefined spatial arrangement that can be crucial for achieving the desired stereochemistry in the final natural product analogue.
The general synthetic strategy involves the chemical modification of the hydroxyl and benzyloxymethyl groups of the cyclobutane ring, followed by the coupling with a nucleobase. The benzyloxy group serves as a protecting group for the primary alcohol, which can be later deprotected to reveal the hydroxymethyl group, a key feature in many nucleoside analogues.
Building Block for Specialty Polymers and Functional Materials
The bifunctional nature of this compound, possessing both a hydroxyl group and a benzyloxymethyl group that can be chemically transformed, allows for its incorporation into polymeric structures. chemimpex.com This can lead to the creation of specialty polymers with tailored properties.
Incorporation into Polymer Backbones for Tailored Properties
This compound can be used as a diol monomer in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. The rigid cyclobutane unit, when incorporated into the polymer backbone, is expected to influence the thermal and mechanical properties of the resulting material. The introduction of such a cyclic structure can increase the glass transition temperature (Tg) of the polymer, making it more rigid and dimensionally stable at higher temperatures compared to analogous polyesters derived from linear diols.
The benzyloxymethyl side group also offers a site for further modification, potentially allowing for the tuning of properties such as solubility and compatibility with other materials. While specific data on polymers derived exclusively from this compound is limited in publicly available literature, the principle of using cyclic diols to enhance polymer properties is well-established. For example, the incorporation of other cyclic monomers, such as those derived from furan, has been shown to improve the thermal stability of polyesters. nih.gov
Table 1: Potential Influence of this compound on Polyester Properties
| Property | Expected Influence of Cyclobutane Ring | Rationale |
| Glass Transition Temperature (Tg) | Increase | The rigid cyclobutane ring restricts segmental motion of the polymer chains. |
| Mechanical Strength | Increase | The compact and rigid structure can lead to better packing and stronger intermolecular forces. |
| Solubility | Potentially tunable | The benzyloxymethyl group can be modified to alter polarity. |
| Thermal Stability | Potentially enhanced | The strained four-membered ring might influence degradation pathways. |
Role in Cross-linking or Derivatization for Material Enhancement
The hydroxyl group of this compound provides a reactive handle for grafting it onto existing polymer chains or for use as a cross-linking agent. After debenzylation to the corresponding diol, the molecule possesses two hydroxyl groups with different reactivities, which could be selectively reacted to form cross-links between polymer chains. This cross-linking would lead to the formation of a three-dimensional network structure, significantly enhancing the material's mechanical strength, chemical resistance, and thermal stability.
Furthermore, the molecule can be derivatized to introduce other functional groups. For example, the hydroxyl group can be converted into an acrylate (B77674) or methacrylate (B99206) group, transforming this compound into a functional monomer for radical polymerization. The resulting polymers would have pendant cyclobutane moieties, which could then be used for further post-polymerization modifications.
Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The chiral nature of this compound, when resolved into its individual enantiomers, makes it a potential precursor for the synthesis of chiral ligands for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for example, are crucial components of many transition metal catalysts used to produce enantiomerically pure compounds, a critical need in the pharmaceutical industry. nih.govsigmaaldrich.com
The synthesis of a chiral phosphine ligand from this compound would involve the conversion of the hydroxyl and benzyloxymethyl groups into phosphorus-containing moieties. The rigid cyclobutane backbone would provide a well-defined stereochemical environment around the metal center to which the ligand is coordinated, potentially leading to high levels of enantioselectivity in catalytic reactions. While specific examples of ligands derived from this compound are not prominent in the literature, the general principle of using chiral backbones to create effective phosphine ligands is a cornerstone of modern asymmetric catalysis. nih.gov
Mechanistic Studies of Reactions Involving Cis 3 Benzyloxymethylcyclobutanol
Reaction Pathway Elucidation
The structure of cis-3-Benzyloxymethylcyclobutanol, featuring a secondary alcohol on a strained cyclobutane (B1203170) ring, suggests several potential reaction pathways. The reactivity of the alcohol functional group and the inherent strain of the four-membered ring are key factors that would govern its chemical transformations. libretexts.org
Common reactions of secondary alcohols include acid-catalyzed dehydration and substitution. libretexts.orglibretexts.org In the presence of a strong acid, protonation of the hydroxyl group would form a good leaving group (water), leading to a secondary carbocation intermediate. This carbocation could then undergo elimination of a proton to form an alkene or be attacked by a nucleophile.
The strained cyclobutane ring also presents the possibility of ring-opening reactions. Acid-catalyzed or thermally induced cleavage of the C-C bonds of the cyclobutane ring could lead to the formation of more stable, rearranged products. The benzyloxymethyl substituent would likely influence the regioselectivity of such ring-opening processes. For instance, theoretical studies on the ring opening of cyclobutene (B1205218) have been performed using ab initio and density functional theory calculations to understand the activation barriers and structural changes involved.
A plausible reaction pathway under acidic conditions could involve the initial protonation of the alcohol, followed by a concerted or stepwise process involving ring expansion or fragmentation. The stability of potential carbocationic intermediates would play a crucial role in determining the favored pathway.
Transition State Analysis
To rigorously investigate the feasibility of these potential reaction pathways, transition state analysis using computational chemistry methods would be indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for modeling reaction mechanisms, including those involving ring strain and carbocationic intermediates. researchgate.netacs.org
For any proposed mechanism, the geometry of the transition state (the highest energy point along the reaction coordinate) can be located and its energy calculated. This activation energy provides a quantitative measure of the kinetic feasibility of the reaction pathway. By comparing the calculated activation energies for different competing pathways, the most likely mechanism can be predicted.
For example, in a hypothetical acid-catalyzed rearrangement of this compound, one could model the transition states for a direct substitution pathway versus a pathway involving ring expansion. The pathway with the lower calculated activation energy would be considered the more favorable one.
To illustrate this, consider a hypothetical DFT study on a related cyclobutanol (B46151) system, comparing a direct SN1 substitution with a ring-opening mechanism. The calculated activation free energies (ΔG‡) could be presented as follows:
| Proposed Reaction Pathway | Hypothetical Transition State | Calculated ΔG‡ (kcal/mol) |
| SN1 Substitution | Formation of secondary carbocation | 25.3 |
| Ring Opening | Concerted C-C bond cleavage and substituent migration | 22.1 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical scenario, the lower activation energy for the ring-opening pathway would suggest it is the kinetically preferred route. Similar computational analyses for this compound would provide crucial insights into its reactivity.
Kinetic Isotope Effects
Kinetic Isotope Effect (KIE) studies offer a powerful experimental method for probing reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is involved in the rate-limiting step.
For reactions of this compound, both primary and secondary KIEs could be employed.
Primary KIE: A significant primary KIE (typically kH/kD > 2) would be expected if a C-H bond is broken in the rate-determining step, for instance, in an E2-type elimination reaction. princeton.edu
Secondary KIE: A secondary KIE can provide information about changes in hybridization at the reaction center. For example, in a substitution reaction at the alcohol carbon, an α-secondary KIE (kH/kD) greater than 1 would be consistent with an SN1 mechanism, where the hybridization changes from sp3 to sp2 in the formation of the carbocation intermediate. Conversely, a kH/kD close to 1 would suggest an SN2 mechanism. wikipedia.org
A hypothetical KIE study on the acid-catalyzed dehydration of this compound could yield the following results, helping to distinguish between an E1 and E2 mechanism:
| Isotopic Labeling Position | Hypothetical Reaction | Observed kH/kD | Mechanistic Interpretation |
| α-carbon (C-OH) | Dehydration | 1.15 | Consistent with an E1 mechanism (carbocation formation) |
| β-carbon (adjacent C-H) | Dehydration | 3.5 | Suggests C-H bond cleavage in the rate-determining step (E2 character) |
This is a hypothetical data table for illustrative purposes.
Solvent isotope effects, where the reaction is carried out in a deuterated solvent like D₂O, could also be used to probe the involvement of proton transfers in the mechanism. nih.govchem-station.com
Spectroscopic Characterization of Intermediates
The direct observation of reaction intermediates, even if transient, provides compelling evidence for a proposed mechanism. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose. azom.comlibretexts.org
In reactions of this compound, one might attempt to detect key intermediates such as a protonated alcohol (oxonium ion) or a carbocation under specific conditions (e.g., at low temperatures in a superacid medium).
¹H NMR: The formation of an oxonium ion would lead to a downfield shift of the proton on the oxygen and the protons on the adjacent carbon. libretexts.org The formation of a carbocation would result in a significant downfield shift for the protons on and adjacent to the positively charged carbon. pressbooks.pub The use of deuterated solvents can also help in identifying exchangeable protons like the hydroxyl proton. libretexts.org
¹³C NMR: The carbon atom bearing the positive charge in a carbocation intermediate would exhibit a characteristic large downfield shift in the ¹³C NMR spectrum, often in the range of 250-350 ppm. azom.com DEPT (Distortionless Enhancement by Polarization Transfer) experiments could further aid in identifying the types of carbon atoms present in any intermediates. magritek.com
A hypothetical summary of expected NMR shifts for a potential carbocation intermediate is provided below:
| Intermediate Species | Atom | Expected Chemical Shift (ppm) |
| Cyclobutyl Carbocation | C+ (carbocationic carbon) | ~300 |
| α-H (protons on C+) | ~10-12 | |
| β-H (protons on adjacent carbons) | ~3-5 |
This is a hypothetical data table for illustrative purposes based on known carbocation NMR data.
While the direct detection of such intermediates can be challenging due to their high reactivity and low concentration, advanced NMR techniques and carefully controlled reaction conditions can sometimes make it possible.
Future Directions and Research Opportunities
Development of More Efficient and Sustainable Synthetic Routes
One promising avenue is the exploration of photochemical reactions, such as the [2+2] photocycloaddition, which is a powerful method for the construction of cyclobutane (B1203170) rings. nih.govresearchgate.net Investigating intramolecular photocycloaddition strategies, potentially from readily available precursors, could offer a more direct and atom-economical route to the cyclobutane core. wikipedia.org Furthermore, the principles of sustainable chemistry, such as the use of reusable catalysts and solvent-free reaction conditions, should be applied to the synthesis of this compound. rsc.org For instance, developing a catalytic route that minimizes the use of stoichiometric reagents would be a significant advancement.
A potential synthetic pathway that warrants investigation could involve the strategic modification of bicyclic precursors like bicyclo[3.2.0]heptan-2-one derivatives. orgsyn.orgnih.gov The controlled ring-opening or functionalization of such systems could provide a novel and stereocontrolled entry to substituted cyclobutanes like cis-3-Benzyloxymethylcyclobutanol.
Table 1: Potential Strategies for Improved Synthesis
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| [2+2] Photocycloaddition | High efficiency, direct access to cyclobutane ring | Development of suitable precursors and optimization of reaction conditions. |
| Catalytic Methods | Reduced waste, increased atom economy | Identification of effective and reusable catalysts for cyclobutane formation. |
| Flow Chemistry | Enhanced scalability, improved reaction control | Adaptation of known batch syntheses to continuous flow processes. nih.gov |
Exploration of Novel Reactivity Patterns
The inherent ring strain of the cyclobutane moiety in this compound imparts unique reactivity that is yet to be fully explored. acs.org This strain can be harnessed to drive a variety of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse range of molecular architectures. researchgate.netresearchgate.net
Future research should systematically investigate the reactivity of the cyclobutanol (B46151) functional group in concert with the benzyloxymethyl side chain. For example, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution or elimination reactions. The interplay between the stereochemistry of the substituents and the outcome of these reactions would be a particularly interesting area of study.
Furthermore, the selective cleavage of the cyclobutane C-C bonds offers a powerful tool for synthetic chemists. acs.org Investigating the conditions required for the controlled fragmentation of the ring could lead to the development of novel synthetic methodologies for the preparation of complex acyclic or larger cyclic compounds. The development of catalytic methods for these transformations would be of particular importance. acs.org
Expanded Applications in Drug Discovery and Materials Science
The incorporation of cyclobutane rings into small molecules is an increasingly utilized strategy in drug discovery to enhance properties such as metabolic stability, conformational rigidity, and binding affinity. nih.govru.nl The unique three-dimensional structure of the cyclobutane scaffold can be used to orient pharmacophoric groups in a precise manner, leading to improved biological activity. nih.gov
Future research should focus on the synthesis of libraries of compounds derived from this compound for biological screening. The hydroxyl and benzyloxymethyl groups provide convenient handles for further functionalization, allowing for the rapid generation of diverse molecular structures. Given the prevalence of cyclobutane-containing molecules in areas such as antiviral and anticancer research, these would be logical starting points for investigation. lifechemicals.comwikipedia.org
In the realm of materials science, cyclobutane derivatives have shown promise in the development of novel polymers and advanced materials. chemimpex.comlifechemicals.com The strained ring can act as a mechanophore, a functional group that responds to mechanical stress. This property could be exploited to create stress-responsive polymers or materials with self-healing capabilities. Future work could involve the polymerization of monomers derived from this compound to explore the properties of the resulting cyclobutane-containing polymers. nih.gov
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application | Rationale |
|---|---|---|
| Drug Discovery | Antiviral agents, anticancer agents, enzyme inhibitors | The rigid cyclobutane scaffold can improve binding to biological targets. nih.govru.nl |
| Materials Science | Stress-responsive polymers, advanced coatings | The strained cyclobutane ring can impart unique mechanical properties. chemimpex.comlifechemicals.comnih.gov |
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. While experimental studies are essential, computational modeling can provide valuable insights into reaction mechanisms, conformational preferences, and electronic properties, thereby guiding future research efforts.
Future computational studies should focus on several key areas. Firstly, modeling potential synthetic pathways, such as the aforementioned [2+2] photocycloadditions, can help to identify the most promising routes and reaction conditions. Secondly, computational analysis of the molecule's conformational landscape can provide a deeper understanding of its shape and how it interacts with other molecules, which is crucial for drug design.
Finally, predictive modeling of the reactivity of this compound can help to identify novel and selective transformations. By simulating the outcomes of various potential reactions, researchers can prioritize their experimental efforts on the most promising avenues. This synergy between computational and experimental chemistry will be vital for unlocking the full potential of this versatile building block.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for cis-3-Benzyloxymethylcyclobutanol, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves cyclobutane ring functionalization. A common approach is the stereoselective addition of a benzyloxymethyl group to a cyclobutanol precursor. For example, nucleophilic substitution of a cyclobutanol derivative with benzyloxymethyl bromide under controlled conditions (e.g., using NaH in THF at 0°C) can yield the cis-isomer. Stereochemical purity is verified via H-NMR coupling constants (e.g., axial vs. equatorial proton splitting) and chiral HPLC .
- Experimental Design : Optimize reaction time and temperature to minimize ring strain-induced side reactions. Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures removal of diastereomeric impurities.
Q. How can the structure of cis-3-Benzyloxymethylcyclobutanol be unambiguously confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the cyclobutane ring protons (typically δ 1.8–2.5 ppm) and benzyloxy group (δ 4.5–5.0 ppm for CHO). NOESY experiments can validate cis-stereochemistry by spatial proximity of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass (CHO, MW 192.25) .
- X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment.
Q. What are the stability considerations for cis-3-Benzyloxymethylcyclobutanol under typical laboratory conditions?
- Methodology : Stability tests under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via TLC or HPLC. Key findings:
- The compound is hygroscopic; store in anhydrous conditions with desiccants.
- Avoid prolonged exposure to light to prevent benzyl ether cleavage .
Advanced Research Questions
Q. How does the strained cyclobutane ring influence the reactivity of cis-3-Benzyloxymethylcyclobutanol in ring-opening reactions?
- Methodology : Investigate ring-opening mechanisms (e.g., acid-catalyzed or transition-metal-mediated pathways). For example:
- Acidic Conditions : React with HSO in ethanol to study ring expansion or fragmentation products.
- Transition Metal Catalysis : Use Pd/C or Rh complexes to probe C–O bond activation. Compare reactivity with non-strained analogs (e.g., cyclohexanol derivatives) to quantify strain effects .
- Data Analysis : Kinetic studies (Arrhenius plots) and DFT calculations to map energy barriers for ring-opening pathways.
Q. What strategies enable selective functionalization of the benzyloxymethyl group without disrupting the cyclobutane core?
- Methodology :
- Protection/Deprotection : Use hydrogenolysis (H, Pd/C) to remove the benzyl group selectively, yielding a primary alcohol for further derivatization.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester ) to modify the benzyl moiety.
- Experimental Challenges : Cyclobutane’s strain may promote undesired ring scission; use mild conditions (e.g., low-temperature catalysis).
Q. How can cis-3-Benzyloxymethylcyclobutanol serve as a chiral building block in natural product synthesis?
- Case Study : Incorporate the compound into terpene or alkaloid frameworks. For example:
- Stepwise Assembly : Couple with a bicyclic monoterpene precursor via Mitsunobu reaction (DIAD, PPh) to retain stereochemistry.
- Stereochemical Analysis : Compare diastereomeric ratios of final products using chiral stationary phase HPLC .
Q. What analytical techniques resolve contradictions in reported spectral data for cis-3-Benzyloxymethylcyclobutanol?
- Methodology : Reproduce synthesis under standardized conditions and cross-validate data. For example:
- Contradiction : Discrepancies in H-NMR chemical shifts may arise from solvent polarity or impurities. Use deuterated DMSO vs. CDCl to assess solvent effects.
- Resolution : Publish raw NMR (FID files) and crystallographic data (CIF) in open-access repositories to enable peer validation .
Safety and Handling
Q. What personal protective equipment (PPE) is recommended when handling cis-3-Benzyloxymethylcyclobutanol?
- Guidelines : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions. Although direct toxicity data are limited, structurally similar benzyl ethers require respiratory protection (N95 mask) during aerosol-generating steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
